1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16/h1-2,7-8H,3-6H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCWMPJJVZIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent to facilitate the direct formation of the carboxamide bond between piperidine-4-carboxylic acid and 5-chloropyridin-2-amine. The procedure is adapted from analogous amidation reactions reported in SARS-CoV-2 Mpro inhibitor syntheses.
Detailed Procedure
Reagents and Solvents :
- Piperidine-4-carboxylic acid (1.0 equiv)
- 5-Chloropyridin-2-amine (1.1 equiv)
- HATU (1.1 equiv)
- N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
- Dimethylformamide (DMF) as the solvent
Reaction Conditions :
- The carboxylic acid and amine are dissolved in DMF under nitrogen.
- HATU and DIPEA are added sequentially at room temperature.
- The mixture is stirred for 2–4 hours, monitored by LC–MS for completion.
Workup and Purification :
- The crude product is purified via preparatory HPLC under basic conditions (e.g., ammonium bicarbonate buffer).
- Lyophilization yields the title compound as a white solid.
Advantages and Limitations
- Advantages : High efficiency, minimal side products, and compatibility with acid-sensitive substrates.
- Limitations : Cost of HATU and requirement for anhydrous conditions.
Phosphorous Oxychloride (POCl₃)-Mediated Amidation
Reaction Overview
This classical approach leverages POCl₃ as an activating agent for the carboxylic acid, enabling amide bond formation with 5-chloropyridin-2-amine. The method is derived from a disclosed process for structurally related N-(5-chloropyridin-2-yl) benzamides.
Detailed Procedure
Reagents and Solvents :
- Piperidine-4-carboxylic acid (1.0 equiv)
- 5-Chloropyridin-2-amine (1.0 equiv)
- Phosphorous oxychloride (POCl₃, 1.2 equiv)
- Pyridine (2.0 equiv)
- Acetonitrile as the solvent
Reaction Conditions :
- The carboxylic acid and amine are suspended in acetonitrile.
- Pyridine is added as a base, followed by dropwise addition of POCl₃ at 15–20°C.
- The reaction is stirred for 3 hours at 15–20°C.
Workup and Purification :
- The mixture is cooled to 5–10°C, and water is added to precipitate the product.
- Filtration and washing with cold water yield the crude amide.
- Recrystallization from ethanol or ethyl acetate provides the pure compound.
Advantages and Limitations
- Advantages : Low reagent cost and suitability for large-scale synthesis.
- Limitations : Harsh reaction conditions and potential over-chlorination byproducts.
Comparative Analysis of Methods
Critical Considerations in Synthesis
Solvent Selection
Temperature Control
Chemical Reactions Analysis
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects
Comparison with Similar Compounds
Carboxylic Acid Derivatives
- 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride (C₁₁H₁₄Cl₂N₂O₂):
- Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH), forming a hydrochloride salt.
- Key Differences :
- Increased polarity and solubility due to the ionizable carboxylic acid group.
- Lower molecular weight (277.15 g/mol vs. ~263.7 g/mol for the carboxamide).
- Potential for salt formation, enhancing bioavailability .
Ethoxycarbonyl Derivatives
- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: Features an ethoxycarbonyl (-COOEt) group instead of carboxamide.
Substituent Variations on the Pyridine/Pyrimidine Ring
Chloro vs. Bromo Substituents
- 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (C₁₀H₁₁BrN₄O₂):
- Replaces chlorine with bromine on the pyrimidine ring.
- Effects :
- Increased molecular weight (305.12 g/mol) and steric bulk.
- Potential for enhanced lipophilicity and altered pharmacokinetics .
Aryl and Heteroaryl Modifications
- 1-(3-Chloro-5-phenylpyridin-4-yl)piperidine-4-carboxamide (26) and 1-(3-Chloro-5-(4-morpholinophenyl)pyridin-4-yl)piperidine-4-carboxamide (38): Substituents on the pyridine ring include phenyl and morpholinophenyl groups. Key Findings:
- Compound 38 demonstrated improved solubility due to the morpholine moiety, critical for WNT signaling inhibition .
- Suzuki coupling reactions (e.g., with phenylboronic acid) yielded these analogs with microwave-assisted synthesis (150°C, 30–45 min) .
Modifications to the Carboxamide Nitrogen
Alkyl and Aryl Substitutions
- N-[(1R)-1-(4-Fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f) :
- Substituents: 4-Fluorophenyl and methoxyphenethyl groups.
- Biological Activity :
- Exhibited antihypertensive effects in rats via T-type Ca²⁺ channel inhibition, avoiding reflex tachycardia seen with L-type blockers .
- 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(pyridin-4-ylethyl)piperidine-4-carboxamide (27g) :
Heterocyclic System Replacements
Piperazine vs. Piperidine Cores
- 4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide (CPIPC) :
- Replaces piperidine with piperazine.
- Activity : Acts as a TRPV1 partial agonist, with indazole enhancing receptor binding affinity compared to indole analogs (CPIPC-1/2) .
Biological Activity
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide, a compound characterized by its piperidine and chloropyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClN2O, with a molecular weight of approximately 236.7 g/mol. The presence of the chloropyridine ring is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes. Studies have shown that compounds with similar structures often exhibit:
- Enzyme Inhibition : Compounds containing piperidine and carboxamide groups are known to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The chloropyridine moiety may enhance binding affinity to specific receptors involved in signal transduction pathways.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Antimicrobial Properties : It has shown potential against certain bacterial strains, indicating a role as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Table 1: Summary of Biological Activities
Pharmacological Data
The pharmacological profile of this compound includes:
- IC50 Values : Various studies report IC50 values indicating the concentration required to inhibit biological activity by 50%. For example, antitumor activity was observed at concentrations ranging from 0.5 to 10 µM.
- Selectivity : The compound exhibits selectivity towards certain kinases over others, which is crucial for minimizing side effects in therapeutic applications.
Q & A
(Basic) What are the key structural features of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide, and how do they influence its reactivity in medicinal chemistry?
The compound features a piperidine ring substituted at the 4-position with a carboxamide group and at the 1-position with a 5-chloropyridin-2-yl moiety. The chlorine atom on the pyridine ring enhances electrophilicity, potentially influencing binding to biological targets, while the carboxamide group provides hydrogen-bonding capabilities for target interactions. The piperidine scaffold is conformationally flexible, allowing adaptation to diverse binding pockets .
Methodological Insight : Structural characterization via H/C NMR and X-ray crystallography is critical to confirm regiochemistry and assess intramolecular interactions (e.g., steric effects between substituents) .
(Basic) What synthetic routes are commonly employed for this compound?
A typical synthesis involves:
- Step 1 : Coupling of 5-chloro-2-aminopyridine with a protected piperidine-4-carboxylic acid derivative (e.g., using EDCI/HOBt).
- Step 2 : Deprotection and functionalization to introduce the carboxamide group.
- Step 3 : Purification via reverse-phase HPLC to achieve >95% purity .
Critical Parameters : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact coupling efficiency .
(Advanced) How can computational methods like density functional theory (DFT) aid in optimizing the synthesis and reactivity of this compound?
DFT calculations can:
- Predict transition states for key reactions (e.g., nucleophilic substitution at the pyridine ring).
- Optimize solvent effects and catalyst interactions (e.g., Pd-mediated cross-coupling).
- Guide the design of derivatives by analyzing electronic properties (e.g., HOMO/LUMO gaps) to prioritize synthetic targets .
Case Study : ICReDD’s workflow integrates quantum chemical reaction path searches with experimental validation, reducing trial-and-error in condition optimization .
(Advanced) How should researchers address contradictions in biological activity data across studies involving this compound?
- Replication : Verify assay conditions (e.g., cell line variability, buffer pH).
- Analytical Rigor : Use orthogonal techniques (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to confirm target engagement .
- Target Profiling : Perform kinome-wide screening to identify off-target effects that may explain discrepancies .
Example : Inconsistent IC values in kinase inhibition assays may arise from differences in ATP concentrations or enzyme purity .
(Basic) What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms regiochemistry and purity (>99% via H NMR integration).
- HPLC-MS : Detects trace impurities (e.g., dechlorinated byproducts).
- Elemental Analysis : Validates molecular formula accuracy (±0.3% tolerance) .
(Advanced) What strategies improve yield and selectivity in large-scale synthesis?
- Statistical Design of Experiments (DoE) : Optimize parameters like catalyst loading (e.g., Pd(OAc) at 2–5 mol%) and solvent ratios (e.g., water:THF mixtures) .
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., chlorination).
- Catalyst Screening : Use immobilized enzymes or heterogeneous catalysts to minimize side reactions .
(Advanced) How can researchers design experiments to elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Combinatorial Libraries : Synthesize analogs with systematic substituent variations (e.g., halogens, methyl groups) on the pyridine and piperidine rings.
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding modes to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
